3,4-Difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the incorporation of two fluorine atoms on the phenyl ring of homophenylalanine. Its chemical formula is . This compound is primarily utilized in peptide synthesis due to its unique structural properties, which enhance the stability and reactivity of peptides. The presence of fluorine atoms can significantly influence the electronic characteristics of the compound, making it valuable in various scientific applications, particularly in medicinal chemistry and biochemistry.
3,4-Difluoro-D-homophenylalanine is classified as an amino acid derivative. It is synthesized through specific chemical reactions involving starting materials such as homophenylalanine and fluorinating agents. The compound is commercially available from various chemical suppliers and is often used in research laboratories focused on peptide synthesis and drug design.
The synthesis of 3,4-Difluoro-D-homophenylalanine typically involves several key steps:
The synthesis can be optimized for industrial production, utilizing continuous flow reactors and automated synthesis equipment to enhance yield and purity. Laboratory-scale reactions may involve traditional batch methods with careful monitoring of reaction conditions to achieve the desired product quality .
The molecular structure of 3,4-Difluoro-D-homophenylalanine features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, along with an amino acid backbone typical of homophenylalanine derivatives. The structural formula can be represented as follows:
3,4-Difluoro-D-homophenylalanine participates in various chemical reactions, including:
Common reagents for deprotection include piperidine in dimethylformamide (DMF). The resulting products from these reactions can vary depending on the nucleophile used during substitution .
The mechanism of action for 3,4-Difluoro-D-homophenylalanine involves its incorporation into peptides and proteins during synthesis. Once integrated into these larger molecules, it can influence their structural conformation and biological activity. The fluorine substituents enhance binding affinities by participating in specific interactions with target proteins or enzymes, potentially improving therapeutic efficacy .
Relevant data includes melting points and spectral data obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for characterization purposes .
3,4-Difluoro-D-homophenylalanine has several significant applications:
Fluorinated amino acids serve as cornerstone building blocks in rational drug design due to fluorine’s ability to fine-tune molecular properties without significantly increasing steric bulk. The introduction of fluorine atoms into phenylalanine derivatives enhances lipophilicity (log P), improves metabolic stability by resisting cytochrome P450 oxidation, and modulates pKa values of adjacent functional groups. These modifications collectively enhance membrane permeability and protein binding affinity. Specifically, meta and para difluorination on the phenyl ring creates a strong electron-withdrawing effect that stabilizes neighboring bonds and reduces susceptibility to enzymatic degradation. This electronic perturbation also influences aromatic stacking interactions within target binding pockets, enabling optimized engagement with hydrophobic enzyme subsites [7] [9].
Table 1: Biophysical Effects of Fluorination in Phenylalanine Analogues
Modification Type | Structural Effect | Functional Advantage |
---|---|---|
meta/para-Difluorination | Enhanced dipole moment (2.1–2.4 D) | Improved target binding affinity via dipole-dipole interactions |
Fluorine-induced electronics | Lowered π-electron density of aryl ring | Resistance to oxidative metabolism |
C-F bond incorporation | Increased hydrophobicity (Δlog P = +0.25 per F) | Enhanced membrane permeability |
Fluorine steric mimicry | Van der Waals radius similar to hydrogen | Minimal steric disruption of protein binding pockets |
In drug development, fluorinated amino acids like 3,4-difluoro-D-homophenylalanine exhibit dual utility: as enzyme inhibitors due to their electron-deficient aryl rings, and as conformational stabilizers in peptides. Their application spans diabetes therapeutics (DPP-4 inhibitors), oncology (proteasome inhibitors), and central nervous system disorders. The compound’s fluorination pattern specifically enables optimal occupancy of the S1 hydrophobic pocket in DPP-4, as demonstrated by fused β-homophenylalanine derivatives exhibiting IC50 values below 10 nM—surpassing early-generation inhibitors [10] [9].
β-Homophenylalanine derivatives emerged from systematic explorations of sidechain-extended phenylalanine analogues, initially prepared through multistep organic syntheses. Early routes relied on classical resolution of racemic mixtures, yielding limited quantities for biochemical screening. The discovery of microbial pathways in Nostoc punctiforme PCC73102 marked a significant advancement, revealing hphA, hphB, and hphCD genes responsible for converting L-phenylalanine to L-homophenylalanine via β-carbon chain extension. This biosynthetic machinery demonstrated remarkable substrate promiscuity, accepting fluorinated phenylalanines to produce fluorinated homophenylalanine derivatives—though initially in low yields (≤50 mg/L) [6].
Table 2: Evolution of β-Homophenylalanine Derivative Synthesis
Synthetic Era | Methodology | Key Advance | Limitations |
---|---|---|---|
Early chemical synthesis | Chiral auxiliaries (e.g., Schöllkopf reagent) | Enantiomeric control (ee >90%) | Low yields (<30%), expensive reagents |
Enzymatic resolution | Hydantoinase/carbamoylase systems | Scalability for industrial production | Restricted substrate scope |
Microbial production | Engineered Escherichia coli expression | Sustainable synthesis from glucose | Required optimization for fluorinated analogs |
Modern asymmetric synthesis | Pd-catalyzed Negishi cross-coupling | Direct access to D-enantiomers | Specialized catalysts needed |
The development of asymmetric synthetic methods enabled efficient access to the D-enantiomer series, crucial for avoiding metabolic degradation in vivo. Commercial availability of protected derivatives like Boc-3,4-difluoro-D-β-homophenylalanine (CAS 269396-59-0) accelerated pharmaceutical applications, particularly for antidiabetic agents. Structure-activity relationship (SAR) studies revealed that β-homophenylalanine’s extended backbone better accommodates sterically constrained enzyme active sites compared to natural phenylalanine, while fluorination enhanced electronic complementarity. This understanding drove the design of fused-ring derivatives like benzo[e][1,4]diazepine-2-one conjugates, optimizing target engagement through rigidification [1] [5] [8].
Stereochemistry critically determines the pharmacokinetic and pharmacodynamic profiles of amino acid-based therapeutics. The D-configuration in 3,4-difluoro-β-homophenylalanine confers resistance to endogenous proteases and aminotransferases, significantly extending in vivo half-lives compared to L-configured counterparts. This stability arises because mammalian enzymes evolved to process L-amino acids, rendering D-analogs metabolically inert at chiral recognition sites. Consequently, D-enantiomers maintain therapeutic concentrations longer—evidenced by DPP-4 inhibitors retaining efficacy 8 hours post-administration in murine models [10].
Beyond metabolic advantages, the D-stereochemistry enables distinctive target interactions. In DPP-4 inhibition, the D-configured β-amino group forms optimal hydrogen bonds with Tyr662, Glu205, and Glu206 residues, while the extended fluorinated aryl sidechain accesses hydrophobic subpockets inaccessible to L-configured molecules. Molecular docking confirms that D-enantiomers adopt binding conformations with 2.8–3.2 Å closer proximity to key catalytic residues than their L-counterparts. This precise orientation, combined with fluorine’s electrostatic effects, enhances inhibitory potency by up to 100-fold [3] [10].
Table 3: Comparative Properties of 3,4-Difluoro-β-homophenylalanine Enantiomers
Property | D-Enantiomer | L-Enantiomer |
---|---|---|
Metabolic half-life | 5.11 hours (rat plasma) | <1 hour (rapid deamination) |
DPP-4 inhibition (IC50) | 4.9–10.8 nM | >500 nM (weak activity) |
Protein incorporation | Non-ribosomal peptide synthesis | Ribosomal translation (inefficient) |
Enzymatic recognition | Resistant to DPP-4 cleavage | Susceptible to enzymatic degradation |
The D-configuration further facilitates incorporation into non-ribosomal peptide synthetase (NRPS) pathways, enabling biosynthesis of complex natural product analogs. Cyanobacterial studies demonstrate that D-configured fluorinated homophenylalanines incorporate into protease inhibitors like anabaenopeptins, enhancing their stability against proteolytic breakdown. This stereochemical specificity underpins the compound’s utility in peptide engineering—D-enantiomers maintain bioactive conformations while fluorination reinforces hydrophobic core packing in folded proteins [3] [4] [6].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7